molecular formula C18H17N3OS B4666439 N-(3-{2-[(4-methylphenyl)amino]-1,3-thiazol-4-yl}phenyl)acetamide

N-(3-{2-[(4-methylphenyl)amino]-1,3-thiazol-4-yl}phenyl)acetamide

Cat. No.: B4666439
M. Wt: 323.4 g/mol
InChI Key: ZQWAONYXKYFWKR-UHFFFAOYSA-N
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Description

N-(3-{2-[(4-methylphenyl)amino]-1,3-thiazol-4-yl}phenyl)acetamide is a complex organic compound that features a thiazole ring, an acetamide group, and a 4-methylphenyl group

Properties

IUPAC Name

N-[3-[2-(4-methylanilino)-1,3-thiazol-4-yl]phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3OS/c1-12-6-8-15(9-7-12)20-18-21-17(11-23-18)14-4-3-5-16(10-14)19-13(2)22/h3-11H,1-2H3,(H,19,22)(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQWAONYXKYFWKR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC2=NC(=CS2)C3=CC(=CC=C3)NC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-{2-[(4-methylphenyl)amino]-1,3-thiazol-4-yl}phenyl)acetamide typically involves the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thioamides under acidic conditions.

    Attachment of the 4-Methylphenyl Group: The 4-methylphenyl group can be introduced through a nucleophilic aromatic substitution reaction, where a suitable nucleophile reacts with a halogenated aromatic compound.

    Formation of the Acetamide Group: The acetamide group can be introduced through an acylation reaction, where an amine reacts with an acyl chloride or anhydride.

Industrial Production Methods

In an industrial setting, the production of this compound can be optimized by using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and purities. The use of catalysts and solvents that can be easily recycled also enhances the sustainability of the process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the acetamide group, converting it into an amine.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Halogenated aromatic compounds and nucleophiles like amines or thiols are commonly employed.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted aromatic compounds depending on the nucleophile used.

Scientific Research Applications

N-(3-{2-[(4-methylphenyl)amino]-1,3-thiazol-4-yl}phenyl)acetamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Medicine: It is being investigated for its potential as a therapeutic agent, particularly in the treatment of cancer and infectious diseases.

    Industry: The compound can be used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of N-(3-{2-[(4-methylphenyl)amino]-1,3-thiazol-4-yl}phenyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The thiazole ring and the acetamide group are key functional groups that facilitate binding to these targets. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function.

Comparison with Similar Compounds

Similar Compounds

    N-(3-Amino-4-methylphenyl)acetamide: This compound shares the acetamide group and the 4-methylphenyl group but lacks the thiazole ring.

    N-(4-Amino-3-methylphenyl)acetamide: Similar to the above compound but with a different substitution pattern on the aromatic ring.

    2-[(4-Methylphenyl)amino]-1,3-thiazole: This compound contains the thiazole ring and the 4-methylphenyl group but lacks the acetamide group.

Uniqueness

N-(3-{2-[(4-methylphenyl)amino]-1,3-thiazol-4-yl}phenyl)acetamide is unique due to the presence of both the thiazole ring and the acetamide group, which confer distinct chemical and biological properties

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(3-{2-[(4-methylphenyl)amino]-1,3-thiazol-4-yl}phenyl)acetamide
Reactant of Route 2
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N-(3-{2-[(4-methylphenyl)amino]-1,3-thiazol-4-yl}phenyl)acetamide

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